molecular formula C19H27N3O B2971011 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034306-39-1

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2971011
CAS No.: 2034306-39-1
M. Wt: 313.445
InChI Key: YMRDDEAVQAZOSL-UHFFFAOYSA-N
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Description

“N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound that features a combination of pyridine, piperidine, and cyclohexene moieties

Mechanism of Action

The mode of action of these compounds often involves interactions with specific protein targets in the body, leading to changes in cellular function. The exact targets and modes of action can vary widely depending on the specific structure of the compound and its functional groups .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and interactions with metabolic enzymes can all impact its pharmacokinetic properties .

Environmental factors such as pH, temperature, and the presence of other substances can also influence the action, efficacy, and stability of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Piperidine Moiety: Starting with 2-methylpyridine, a nucleophilic substitution reaction can introduce the piperidine ring.

    Cyclohexene Carboxamide Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction, followed by functional group transformations to introduce the carboxamide group.

    Coupling Reaction: The final step involves coupling the piperidine and cyclohexene carboxamide moieties using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biology and medicine, “N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” might be investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-pyridinyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
  • N-((1-(3-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Uniqueness

The uniqueness of “N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-15-13-18(7-10-20-15)22-11-8-16(9-12-22)14-21-19(23)17-5-3-2-4-6-17/h2-3,7,10,13,16-17H,4-6,8-9,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRDDEAVQAZOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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